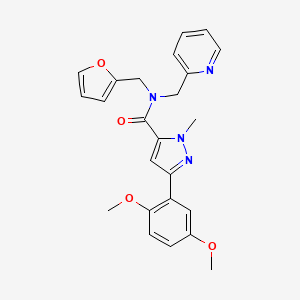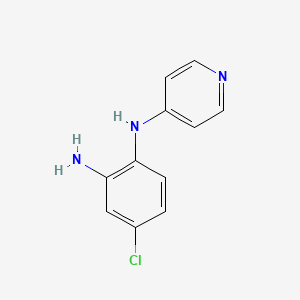
4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine” is a complex organic compound that contains a benzene ring substituted with a chlorine atom and a pyridine ring . It also has two amine groups attached to the benzene ring .
Molecular Structure Analysis
The compound contains a benzene ring, which is a planar, cyclic structure with alternating double bonds. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The presence of the amine groups (-NH2) could make the compound a potential ligand for metal ions.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often participate in reactions such as nucleophilic substitutions . The presence of the amine groups could also make it a potential base in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amine groups could make it a base, and the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Characterization in Polymer Research
A significant application of 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine is in the synthesis and characterization of various polymeric materials. Research by Huang et al. (2017) demonstrated the successful synthesis of a novel aromatic diamine monomer, closely related to this compound, which was used to synthesize a series of polyimides. These polymers displayed excellent solubility, high thermal stability, and significant hydrophobicity, indicating their potential in advanced material applications (Huang et al., 2017).
Development of Novel Fluorinated Copolymers
In 2018, Zhou et al. synthesized a new aromatic diamine similar to this compound and used it to create fluorinated copoly(pyridine ether imide)s. These polymers exhibited exceptional mechanical properties, thermal stability, and optical transparency, suggesting their utility in various industrial applications (Zhou et al., 2018).
Contribution to High-Performance Polymers
Ghaemy et al. (2010) synthesized a new unsymmetrical diamine monomer containing a structure similar to this compound. The resulting polyamides displayed a broad range of solubility and good thermal stability. This research highlights the compound's contribution to the development of high-performance polymers (Ghaemy et al., 2010).
Applications in Luminescent Sensing Materials
A study by Zhang et al. (2018) on Ln-MOFs (Lanthanide Metal-Organic Frameworks) using mixed ligands, including a derivative of this compound, demonstrated their potential as selective multi-responsive luminescent sensors. These materials could detect explosives and metal ions, showcasing the compound's application in sensitive detection technologies (Zhang et al., 2018).
properties
IUPAC Name |
4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-7H,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMXFIQZRFSQBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)NC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2381915.png)

![3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2381917.png)
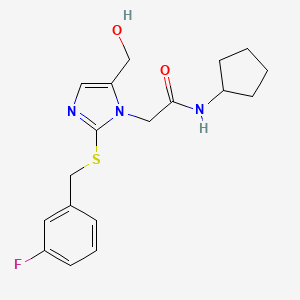
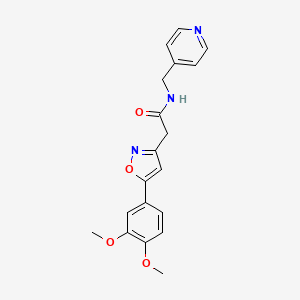
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
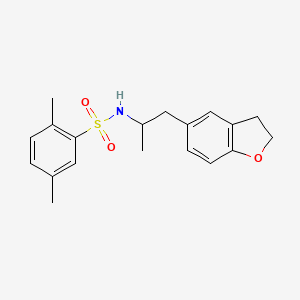
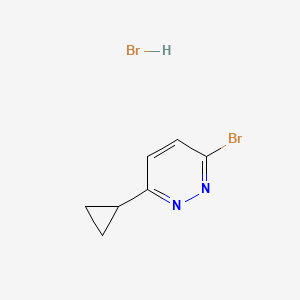

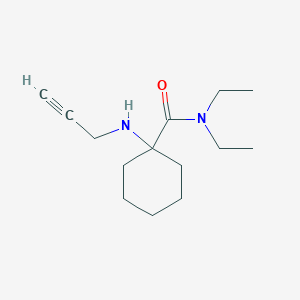
![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)
![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)
